molecular formula C19H13N3O7S2 B1677016 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid CAS No. 56990-57-9

8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid

Cat. No. B1677016
CAS RN: 56990-57-9
M. Wt: 459.5 g/mol
InChI Key: XGMFVZOKHBRUTL-QURGRASLSA-N
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Description

8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid (8-HSAQS) is a synthetic compound derived from quinoline and naphthalene derivatives. It is a water-soluble compound that has been extensively studied for its potential applications in the field of biochemistry and physiology. 8-HSAQS has been used in a variety of scientific research applications, including in vivo and in vitro studies, due to its unique biochemical and physiological effects.

Scientific Research Applications

New Indicator for the Titration of Iron(III) with EDTA

This compound has been synthesized and recommended as a metal indicator for the titration of iron(III) with EDTA, demonstrating a sharp color change at the equivalence point from yellow to violet at pH 2.0 to 3.0 at 50°. This application is crucial for analytical chemistry, where precise and clear indicators are needed for titration processes (Nakagawa, Wada, & Imai, 1973).

Polarographic and Voltammetric Investigation

A study on the behavior of 8-hydroxy-7-(4-sulfo-1-naphthylazo)-5-quinoline sulfonic acid using techniques like Square Wave Voltammetry (SWV) and Cyclic Voltammetry (CV) provided insights into its electrochemical properties. It outlined the reduction mechanisms of the azo compound in varying pH conditions, which is essential for electrochemical applications and developing sensors or other electronic devices (Menek & Karaman, 2005).

Layered Double Hydroxide-like Materials

The intercalation of sulfonated naphthalene derivatives into layered double hydroxide-like materials opens new directions for using these nanocomposites in cement and concrete science. This application is significant for controlling the kinetics of cement hydration and improving the properties of concrete (Raki, Beaudoin, & Mitchell, 2004).

Binding to Proteins

Research on the binding of sulfonated azo dyes with proteins through ion pair formation with cationic groups of water-soluble proteins highlighted the importance of these interactions in understanding biomolecular recognition. This is particularly relevant in studying the interactions between proteins and glycosaminoglycans, crucial for biological and medicinal chemistry (Ojala et al., 1996).

ESIPT Fluorescent Chromism

The compound has been designed as a solid-state ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecule, responding to various types of organic bases and amines. This property makes it a candidate for solid-state sensing devices for biologically important molecules, such as ammonia and histamine, demonstrating its potential in environmental monitoring and biomedical applications (Nakane, Takeda, Hoshino, Sakai, & Akutagawa, 2018).

properties

IUPAC Name

8-hydroxy-7-[(6-sulfonaphthalen-2-yl)diazenyl]quinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O7S2/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13/h1-10,23H,(H,24,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMFVZOKHBRUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866596
Record name 8-Oxo-7-[2-(6-sulfonaphthalen-2-yl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid

CAS RN

56990-57-9
Record name 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-87877
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Record name NSC-87877
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Racha, P Wongrattanakamon, A Raiwa… - International Journal of …, 2019 - Springer
CagA is an oncoprotein that plays a significant role in the advancement of gastric cancer by interacting with phosphatidylserine of host cell plasma membrane. This protein is a potential …
Number of citations: 3 link.springer.com

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